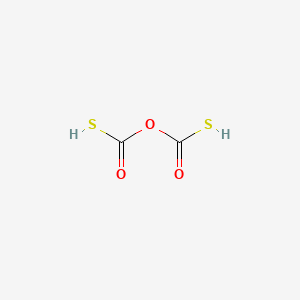![molecular formula C8H11NO B14683688 Bicyclo[4.1.0]hept-2-ene-7-carboxamide CAS No. 36186-70-6](/img/structure/B14683688.png)
Bicyclo[4.1.0]hept-2-ene-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[410]hept-2-ene-7-carboxamide is a unique organic compound characterized by its bicyclic structure This compound is part of the bicycloheptane family, which is known for its strained ring systems and interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-2-ene-7-carboxamide typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclohexa-2,4-diene and a suitable dienophile under controlled conditions yields the bicyclo[4.1.0]hept-2-ene framework . The carboxamide group can then be introduced through subsequent functionalization steps, such as amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials to ensure economic viability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Bicyclo[4.1.0]hept-2-ene-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The carboxamide group can form hydrogen bonds and other interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring size and structure.
Spiro[cyclopropane-1,2’-steroids]: Compounds with a spiro-cyclopropane structure, known for their biological activities.
7-Oxabicyclo[2.2.1]heptane: A bicyclic ether with applications in polymer chemistry.
Uniqueness
Bicyclo[410]hept-2-ene-7-carboxamide stands out due to its specific ring strain and the presence of the carboxamide group
Properties
CAS No. |
36186-70-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-2-ene-7-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2,(H2,9,10) |
InChI Key |
GDCDRCNEEQKDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2C(=O)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


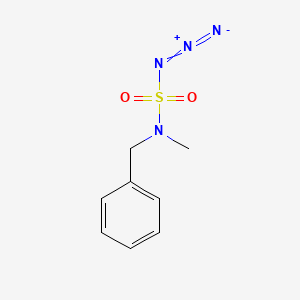

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
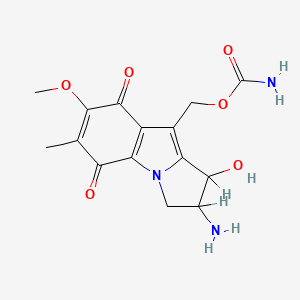
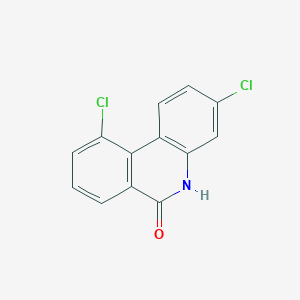
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
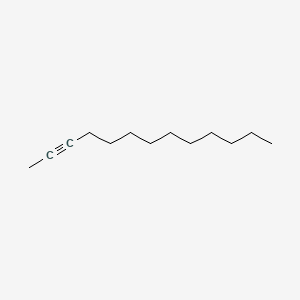
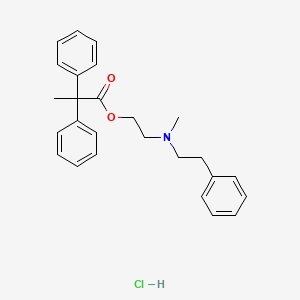
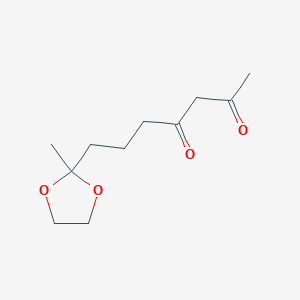
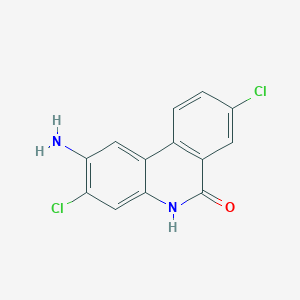

![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
